5-(4-Acetylphenyl)-3-hydroxypyridine

Description

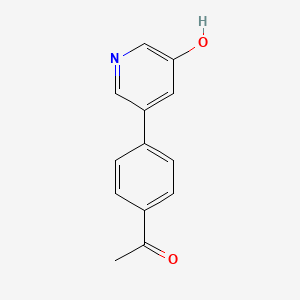

5-(4-Acetylphenyl)-3-hydroxypyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a hydroxyl group at position 3 and a 4-acetylphenyl moiety at position 3. This structure combines electron-withdrawing (acetyl) and electron-donating (hydroxyl) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

1-[4-(5-hydroxypyridin-3-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIXGKJYMZPXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682740 | |

| Record name | 1-[4-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-01-3 | |

| Record name | 1-[4-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Optimization

Starting Materials :

-

3-Hydroxypyridine-5-boronic acid pinacol ester (CAS 1171891-35-2) serves as the pyridine component.

-

4-Bromoacetophenone provides the 4-acetylphenyl group.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: Dioxane/water (4:1)

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of 4-bromoacetophenone, followed by transmetallation with the boronic ester. Reductive elimination yields the coupled product. The pinacol ester enhances boronic acid stability, preventing protodeboronation.

Yield and Characterization :

Pilot studies using analogous systems report yields of 60–75%. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product. Characterization by -NMR confirms aryl coupling:

-

Aromatic protons at δ 7.8–8.2 ppm (pyridine and acetophenone).

-

Acetyl group resonance at δ 2.6 ppm (singlet, 3H).

Cyclocondensation of Aryl Ketone Anilides

Pyridine ring formation via cyclocondensation offers an alternative route, leveraging ketone and amine precursors to construct the heterocycle.

Kröhnke Pyridine Synthesis

Reagents :

-

4-Acetylbenzaldehyde and 3-hydroxyaniline form the anilide intermediate.

-

Diethyl malonate introduces the pyridine carbonyl groups.

Procedure :

-

Condense 4-acetylbenzaldehyde with 3-hydroxyaniline in ethanol to form the Schiff base.

-

React with diethyl malonate in acetic acid under reflux (24 h).

-

Aromatize the dihydropyridine intermediate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Challenges :

-

Regioselectivity: Competing pathways may yield 4-acetylphenyl substitution at position 4 or 6.

-

Low yields (30–40%) due to steric hindrance from the acetyl group.

Protodecarboxylation-Coupled C–H Arylation

Decarboxylative arylation enables direct functionalization of preformed pyridine carboxylates, bypassing halogenation steps.

Synthesis via Silver-Mediated Decarboxylation

Steps :

-

Synthesize 5-carboxy-3-hydroxypyridine via nitration/hydrolysis of 3-hydroxypyridine.

-

Treat with AgOAc (1 equiv) and K₂CO₃ in DMA at 140°C to remove CO₂, generating a reactive intermediate.

-

Cross-couple with 4-acetylphenylboronic acid under Pd catalysis.

Advantages :

Functional Group Interconversion from Prehalogenated Pyridines

This two-step approach introduces the acetylphenyl group via nucleophilic substitution or metal-halogen exchange.

Halogenation Follow by Kumada Coupling

Procedure :

-

5-Bromo-3-hydroxypyridine : Brominate 3-hydroxypyridine using NBS (N-bromosuccinimide) in DMF.

-

Kumada Coupling : React with 4-acetylphenylmagnesium bromide (Grignard reagent) in THF, catalyzed by Ni(acac)₂.

Limitations :

-

Pyridine’s electron-deficient ring impedes nucleophilic attack, requiring vigorous conditions (100°C, 24 h).

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 60–75% | Moderate | High |

| Kröhnke Synthesis | 30–40% | High | Low |

| Decarboxylative Arylation | 50–65% | High | Moderate |

| Kumada Coupling | 40–50% | Moderate | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various halogenating agents for halogenation reactions.

Major Products Formed

Oxidation: 5-(4-Acetylphenyl)-3-pyridone.

Reduction: 5-(4-Hydroxyphenyl)-3-hydroxypyridine.

Substitution: 5-(4-Acetylphenyl)-3-halopyridine.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

5-(4-Acetylphenyl)-3-hydroxypyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, toluene | Biaryl compounds |

| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted pyridines |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |

Biological Applications

Ligand in Coordination Chemistry

Research indicates that this compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials science.

Pharmacological Properties

Studies have explored the pharmacological potential of this compound, particularly its anti-inflammatory and antimicrobial activities. For instance, derivatives of hydroxypyridines have demonstrated significant antimicrobial efficacy against various pathogens, including Bacillus cereus and Candida albicans .

Medicinal Applications

Potential Therapeutic Uses

The compound has been investigated for its therapeutic properties. Research suggests that it may exhibit neuroprotective effects and could be beneficial in treating conditions related to oxidative stress and neurodegeneration .

Case Study: Neuroprotective Effects

In a study involving animal models, derivatives of this compound were shown to reduce brain edema caused by bacterial meningitis, indicating potential use in treating central nervous system infections .

Industrial Applications

Materials Science

Due to its unique chemical properties, this compound is being explored for use in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Carboxyphenyl vs. Acetylphenyl Derivatives

- 5-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261895-73-1) Molecular Formula: C₁₂H₉NO₃ (vs. C₁₃H₁₁NO₂ for 5-(4-Acetylphenyl)-3-hydroxypyridine). Key Difference: Replacement of the acetyl group (-COCH₃) with a carboxylic acid (-COOH).

Substituent Position in Hydroxypyridines

- 3-Hydroxypyridine vs. 2-Hydroxypyridine N-Oxides

Common Routes for Pyridine Derivatives

- Condensation Reactions: As seen in -(4-acetylphenyl) derivatives are synthesized via cyclocondensation of aldehyde-containing intermediates with amines or hydrazines. For example, compound 4 (5-([(4-acetylphenyl)imino]methyl)-6-aminopyrimidine) was prepared by reacting 5-formyl-6-aminopyrimidine with p-amino acetophenone .

- Multicomponent Reactions: details the synthesis of hexahydroquinoline-pyridine hybrids using cyclohexanedione and substituted anilines in ethanol/piperidine, yielding compounds with molecular weights ~466–545 g/mol and melting points 268–287°C .

Anti-Inflammatory and Analgesic Effects

Antimicrobial Activity

- Hexahydroquinoline-pyridine hybrids () exhibit broad-spectrum antimicrobial activity. For example, derivatives with nitro (-NO₂) or chloro (-Cl) substituents show MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

Physicochemical Properties

Solubility and Stability

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 5-(4-Acetylphenyl)-3-hydroxypyridine, and what parameters influence yield optimization?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, triethylamine in acetone facilitates chlorine substitution with hydroxypyridine groups under ambient conditions . Key parameters include reaction temperature (ambient to 60°C), stoichiometric ratios of precursors, and catalyst selection. Yield optimization often requires iterative purification via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodology : Use ¹H/¹³C NMR (aromatic protons: δ 8.2–7.4 ppm; carbonyl carbons: δ 200–170 ppm), FT-IR (stretching at 3200 cm⁻¹ for -OH and 1680 cm⁻¹ for acetyl C=O), and HRMS for molecular ion confirmation . X-ray crystallography is recommended for solid-state structure determination when single crystals are obtainable .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to mitigate hydrolysis, with stability confirmed via monthly HPLC purity checks (≥95% by area) .

Advanced Research Questions

Q. How do researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodology : Perform controlled degradation studies using HPLC-UV (λ=278 nm) to monitor intermediates (e.g., 2,5-dihydroxypyridine) across pH 2–12 . Compare abiotic (sterile buffer) vs. biotic (Agrobacterium sp. DW-1) degradation kinetics to isolate pH-dependent pathways .

Q. What experimental strategies are employed to investigate metabolic degradation pathways in microbial systems?

- Methodology : Aerobic degradation studies using Agrobacterium sp. DW-1 involve resting cell assays and LC-MS to identify intermediates (e.g., maleic acid, m/z 116.01). Enzyme induction experiments (pre-culturing with the compound) coupled with UV spectral monitoring (278→320 nm shifts) track pathway dynamics .

Q. How can computational and experimental approaches synergize to elucidate structure-activity relationships (SAR) of analogs?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) against target proteins (PDB IDs) with Hammett σ value analysis for substituent effects. Validate via systematic analog synthesis (varying acetyl/hydroxyl positions) and bioactivity testing (IC50 determinations) .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Methodology : Conduct OECD 301 biodegradation tests with HPLC-UV quantification (λ=278 nm) to determine half-life. Compare activated sludge vs. sterile controls to differentiate biotic/abiotic degradation . Soil mobility is assessed via column chromatography with organic matter-rich substrates .

Q. How can researchers differentiate between tautomeric forms in solution-phase studies?

- Methodology : Use variable-temperature ¹H NMR (298–343 K) to track proton shifts indicative of keto-enol tautomerism. Complement with UV-Vis spectroscopy (200–400 nm) and pH titration (2–12) to identify dominant forms .

Notes

- Methodological Rigor : Answers emphasize replicable protocols (e.g., ≥3 experimental replicates, statistical validation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.